molecular formula C13H19N3O4 B12614347 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline CAS No. 919481-74-6

3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline

Cat. No.: B12614347
CAS No.: 919481-74-6
M. Wt: 281.31 g/mol
InChI Key: IURFJYOZZDLPTA-UHFFFAOYSA-N
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Description

3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline is a chemical compound that features a morpholine ring attached to a propoxy group, which is further connected to a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline typically involves the reaction of 4-nitroaniline with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-nitroaniline attacks the chloropropyl group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides can be used for substitution reactions.

Major Products Formed

    Reduction: The major product formed is 3-[3-(Morpholin-4-yl)propoxy]-4-phenylenediamine.

    Substitution: Depending on the electrophile used, various substituted morpholine derivatives can be formed.

Scientific Research Applications

3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-[3-(morpholin-4-yl)propoxy]aniline: This compound has a similar structure but with a fluorine atom instead of a nitro group.

    N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine: This compound features a quinazoline ring and is used as a kinase inhibitor.

Uniqueness

3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties

Biological Activity

3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring and a nitro group, which contribute to its unique properties. Its chemical formula is C13H16N3O3C_{13}H_{16}N_{3}O_{3}, and it is characterized by the following structural components:

  • Morpholine Ring : Enhances solubility and biological interaction.
  • Nitro Group : Implicated in various biological activities, including enzyme inhibition.

The biological activity of this compound primarily involves its role as an inhibitor of specific protein kinases. These kinases are crucial in various signaling pathways related to cancer progression. The nitro group in the compound allows for nucleophilic aromatic substitution reactions, which can modify enzymatic activity and lead to therapeutic effects against tumors.

Inhibition of Protein Kinases

Research indicates that this compound acts as an inhibitor of certain protein kinases involved in cancer pathways. This inhibition can lead to:

  • Reduced Cell Proliferation : By targeting signaling pathways such as the MAPK pathway, the compound can significantly decrease tumor growth.
  • Modulation of Cellular Responses : Interaction with protein kinases alters cellular signaling, which may enhance apoptosis in cancer cells.

Antimicrobial Activity

The nitro-containing structure of the compound suggests potential antimicrobial properties. Nitro compounds generally exhibit activity against various microorganisms through mechanisms such as:

  • Reduction to Toxic Intermediates : The reduction of the nitro group can produce reactive intermediates that bind covalently to DNA, leading to cell death .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes and potential advantages of this compound:

Compound NameStructure HighlightsBiological Activity
4-(2-Aminoethyl)morpholineContains morpholine and amino groupKinase inhibition
3-Fluoro-N-(2-morpholinoethyl)-4-nitroanilineFluorine substitution on the anilineEnhanced potency against specific kinases
N-[3-Fluoro-4-(morpholinopropoxy)phenyl]Fluorinated phenyl ringPotential anti-cancer properties

Case Studies and Research Findings

  • In Vitro Studies : In vitro experiments have shown that this compound effectively inhibits cell proliferation in various cancer cell lines by targeting specific kinases.
  • Mechanistic Insights : A study demonstrated that the compound interacts with key enzymes involved in tumor growth regulation, providing insights into its pharmacodynamics .
  • Antimicrobial Testing : Preliminary tests indicate that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections .

Properties

CAS No.

919481-74-6

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

3-(3-morpholin-4-ylpropoxy)-4-nitroaniline

InChI

InChI=1S/C13H19N3O4/c14-11-2-3-12(16(17)18)13(10-11)20-7-1-4-15-5-8-19-9-6-15/h2-3,10H,1,4-9,14H2

InChI Key

IURFJYOZZDLPTA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCOC2=C(C=CC(=C2)N)[N+](=O)[O-]

Origin of Product

United States

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